The Structural Dynamics and Application Engineering of Chloromethylphenethyltris(trimethylsiloxy)silane (CAS 167426-89-3)
The Structural Dynamics and Application Engineering of Chloromethylphenethyltris(trimethylsiloxy)silane (CAS 167426-89-3)
Executive Summary: The Convergence of Steric Bulk and Reactivity
In advanced materials science and drug delivery engineering, the ability to independently tune the surface energy and chemical reactivity of a molecule is paramount. Chloromethylphenethyltris(trimethylsiloxy)silane (often commercialized as ChangFu® CBE34) represents a highly specialized class of organosilicon compounds[1]. Unlike traditional silane coupling agents that rely on hydrolyzable groups (e.g., methoxy, ethoxy, or chloro) to condense with inorganic silanols, this molecule features a fully end-capped, inert siloxane core paired with a highly reactive benzylic chloride moiety.
As a Senior Application Scientist, I approach this molecule not as a simple coupling agent, but as a bifunctional architectural building block . It is designed to graft massive steric bulk—via the tris(trimethylsiloxy)silyl (TRIS) group—onto organic matrices, active pharmaceutical ingredients (APIs), or polymer chains. This guide deconstructs the chemical logic, physical properties, and field-proven experimental workflows for utilizing this compound in cutting-edge research.
Molecular Architecture & Isomeric Complexity
To understand the utility of Chloromethylphenethyltris(trimethylsiloxy)silane, we must analyze its structural dichotomy:
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The Tris(trimethylsiloxy)silyl (TRIS) Headgroup: The central silicon atom is bonded to three -OSi(CH3)3 groups. This creates a highly branched, umbrella-like structure with an exceptionally low surface energy. In polymer networks, the TRIS group acts as a wedge, increasing the free volume between polymer chains. This specific structural feature is the industry standard for achieving high oxygen permeability in silicone hydrogel contact lenses and low-k dielectric properties in microelectronic encapsulants[2][3].
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The Chloromethylphenethyl Tail: The reactive handle is a benzyl chloride derivative. The carbon-chlorine bond is highly susceptible to nucleophilic substitution ( SN2 ) and homolytic cleavage (making it an ideal Atom Transfer Radical Polymerization[ATRP] initiator)[4].
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Isomeric Distribution (m-, p-; α, β): Commercially available forms of this chemical are typically mixtures of isomers[5]. The starting material, vinylbenzyl chloride, is usually a mixture of meta and para isomers. When this precursor undergoes hydrosilylation with tris(trimethylsiloxy)silane, the addition across the vinyl double bond yields both α (Markovnikov, branched) and β (anti-Markovnikov, linear) linkages. This isomeric complexity disrupts crystallization, ensuring the compound remains a low-viscosity liquid at room temperature.
Figure 1: Structure-function relationship mapping of the CBE34 molecule.
Physical and Chemical Properties
The physical parameters of this compound dictate its handling and integration into synthetic workflows. The high boiling point and specific refractive index are critical quality control markers for researchers verifying the purity of their stock.
| Property | Value | Causality / Significance |
| Chemical Name | Chloromethylphenethyltris(trimethylsiloxy)silane | Standard IUPAC nomenclature. |
| CAS Number | 167426-89-3 | Unique identifier for the mixed isomer form[1]. |
| Molecular Formula | C18H37ClO3Si4 | Confirms the fully substituted central silicon. |
| Molecular Weight | 449.28 g/mol | High MW contributes to its low volatility[5]. |
| Density (20 °C) | 1.007 g/mL | Marginally denser than water; aids in phase separation[5]. |
| Refractive Index | 1.469 | High RI due to the aromatic ring, useful for optical matching[5]. |
| Isomeric Profile | Mixed m-, p-; α , β isomers | Prevents crystallization, maintaining a liquid state[5]. |
| Appearance | Colorless to light yellow clear liquid | Yellowing indicates potential degradation or trace impurities[1]. |
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. I have included the mechanistic reasoning (causality) behind each critical step, moving beyond a simple "recipe" to provide true engineering insight.
Protocol 1: Covalent Grafting via Nucleophilic Substitution ( SN2 )
Objective: Attach the bulky TRIS group to a primary amine-functionalized polymer or API to increase its hydrophobicity and lipid solubility.
Causality & Design Choices:
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Solvent Selection: N,N-Dimethylformamide (DMF) is chosen as a polar aprotic solvent. It solvates the transition state of the SN2 reaction without hydrogen-bonding to the nucleophile, thereby accelerating the reaction rate.
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Acid Scavenger: N,N-Diisopropylethylamine (DIPEA) is added. As the substitution proceeds, HCl is generated. If left unneutralized, HCl will protonate the reactant amine, rendering it non-nucleophilic and stalling the reaction. DIPEA is sterically hindered and non-nucleophilic, meaning it will scavenge the acid without competing for the benzyl chloride.
Step-by-Step Workflow:
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Preparation: In a flame-dried Schlenk flask under nitrogen, dissolve 1.0 eq of the amine-functionalized substrate in anhydrous DMF (0.1 M concentration).
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Base Addition: Add 2.0 eq of DIPEA to the solution and stir for 10 minutes at room temperature.
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Silane Addition: Dropwise, add 1.2 eq of Chloromethylphenethyltris(trimethylsiloxy)silane.
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Thermal Activation: Elevate the temperature to 60 °C. The benzylic chloride is reactive, but the steric bulk of the adjacent phenethyl and TRIS groups requires mild thermal activation to achieve full conversion within 12 hours.
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Purification: Precipitate the product in cold diethyl ether or perform liquid-liquid extraction (Water/Dichloromethane) to remove DMF and DIPEA salts.
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Self-Validation (NMR): Perform 1H NMR. The reaction is complete when the benzylic −CH2Cl protons (typically a singlet around 4.5 ppm) completely shift upfield to ~3.7 ppm, corresponding to the new −CH2−N linkage.
Protocol 2: Synthesis of TRIS-Terminated Block Copolymers via ATRP
Objective: Utilize the benzylic chloride moiety as a macroinitiator for the Atom Transfer Radical Polymerization (ATRP) of styrene, creating a polymer with a highly hydrophobic, low-surface-energy headgroup[4].
Causality & Design Choices:
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Deoxygenation: The freeze-pump-thaw method is strictly required. Oxygen acts as a potent radical scavenger and will immediately oxidize the Cu(I) catalyst to an inactive Cu(II) state, terminating the polymerization.
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Catalyst System: CuCl complexed with N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) is used. This specific ligand solubilizes the copper salt in organic solvents and tunes its redox potential, ensuring a fast equilibrium between the dormant (alkyl halide) and active (radical) species. This rapid exchange is what keeps the dispersity ( Đ ) narrow.
Figure 2: Step-by-step workflow for ATRP utilizing CBE34 as the initiator.
Step-by-Step Workflow:
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Reagent Purification: Pass styrene monomer through a basic alumina column to remove phenolic inhibitors.
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Reaction Assembly: In a Schlenk tube, combine styrene (100 eq), Chloromethylphenethyltris(trimethylsiloxy)silane (1 eq), CuCl (1 eq), and PMDETA (1 eq) in anisole (50% v/v relative to monomer).
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Degassing: Perform three consecutive freeze-pump-thaw cycles. Submerge the tube in liquid nitrogen, apply high vacuum for 5 minutes, isolate the vacuum, and thaw in a warm water bath.
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Polymerization: Backfill with argon and submerge the flask in an oil bath pre-heated to 90 °C. The mixture will turn from light green to dark green/brown as the active Cu(I) complex forms and initiates the benzylic chloride.
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Termination: After 6 hours, quench the reaction by opening the flask to air and diluting with tetrahydrofuran (THF). The solution will turn bright blue, indicating the oxidation of Cu(I) to Cu(II) .
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Purification: Pass the polymer solution through a neutral alumina column to remove the copper catalyst, then precipitate dropwise into a 10-fold excess of cold methanol.
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Self-Validation (GPC & XPS): Analyze the polymer via Gel Permeation Chromatography (GPC) to confirm a narrow molecular weight distribution ( Đ<1.2 ). Utilize X-ray Photoelectron Spectroscopy (XPS) on a spin-coated film of the polymer to confirm the presence of a silicon-rich surface layer, validating that the TRIS headgroup has successfully migrated to the polymer-air interface due to its low surface energy.
Conclusion
Chloromethylphenethyltris(trimethylsiloxy)silane (CAS 167426-89-3) is a masterclass in molecular design, bridging the gap between highly reactive organic synthesis and the extreme physical properties of siloxane polymers. By understanding the causality behind its structural components—the inert, bulky TRIS group for free-volume generation and the active benzylic chloride for targeted grafting—researchers can precisely engineer advanced composites, oxygen-permeable hydrogels, and highly controlled block copolymers.
References
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Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries (Version 3.0)." ResearchGate. Available at:[Link]
- European Patent Office. "EP 2931733 B1 - TRIS(TRIMETHYL SILOXY)SILANE VINYLIC MONOMERS AND USES THEREOF." Google Patents.
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Pinteala, M., et al. "Synthesis of Poly(styrene−dimethylsiloxane) Block Copolymers: Influence of the Phase-Separated Morphologies on the Thermal Behaviors." Macromolecules. Available at:[Link]
